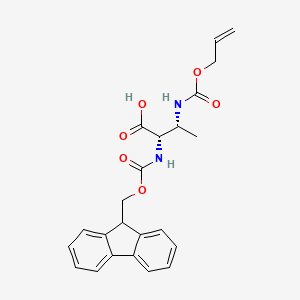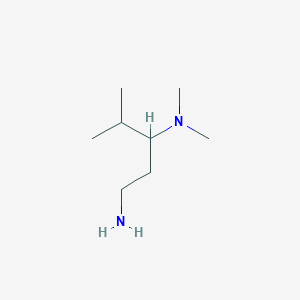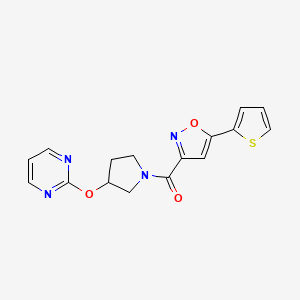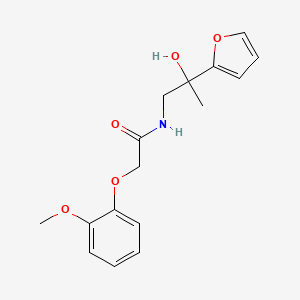![molecular formula C14H16N2O5S2 B2656300 2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708279-15-6](/img/structure/B2656300.png)
2-((4-Ethoxy-4-oxobutyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Molecular Structure Analysis
Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Chemical Reactions Analysis
The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate 65, at the formation of pyrrolo .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Thieno[2,3-d]pyrimidines have been synthesized through various methodologies, demonstrating their versatility in chemical reactions. For example, Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, exploring methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines among others. This work highlights the chemical flexibility of thieno[2,3-d]pyrimidine derivatives in forming diverse heterocyclic structures (Kappe & Roschger, 1989).
Novel Derivatives and Biological Potential
The development of novel thieno[2,3-d]pyrimidine derivatives has been a subject of interest due to their potential biological activities. Santilli, Kim, and Wanser (1971) described a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the scope for synthesizing various biologically active derivatives (Santilli, Kim, & Wanser, 1971). Furthermore, Bakhite, Al‐Sehemi, and Yamada (2005) prepared novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the potential of thieno[2,3-d]pyrimidines as synthons for creating fused polyheterocyclic systems with possible biological relevance (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was explored by Kolisnyk et al. (2015), who found these compounds to be more active than reference drugs against strains of both Proteus vulgaris and Pseudomonas aeruginosa, showcasing the potential of thieno[2,3-d]pyrimidine derivatives in antimicrobial applications (Kolisnyk et al., 2015). Additionally, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mécanisme D'action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
Propriétés
IUPAC Name |
2-(4-ethoxy-4-oxobutyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-3-21-8(17)5-4-6-22-14-15-11(18)9-7(2)10(13(19)20)23-12(9)16-14/h3-6H2,1-2H3,(H,19,20)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXVBEDQZQSTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(C(=C(S2)C(=O)O)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-ethoxy-4-methoxyphenyl)-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2656219.png)
![4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2656221.png)

![2-Methoxy-5-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2656226.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2656234.png)
![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)
![N-(3-acetylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2656240.png)